(5-Bromo-2-methylphenyl)methanamine physical and chemical properties
(5-Bromo-2-methylphenyl)methanamine physical and chemical properties
An In-depth Technical Guide to (5-Bromo-2-methylphenyl)methanamine
Abstract
(5-Bromo-2-methylphenyl)methanamine is a substituted benzylamine that serves as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern—a primary amine on a methylene group, adjacent to a methyl-substituted phenyl ring which is also brominated—provides multiple reactive sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, synthesis protocols, and applications, with a focus on its role in the development of modern therapeutics. The information presented is intended for researchers, medicinal chemists, and process development scientists.
Core Molecular and Physical Attributes
(5-Bromo-2-methylphenyl)methanamine, with the molecular formula C8H10BrN, is a key organic intermediate.[1][2] The arrangement of a nucleophilic amine and a reactive bromine atom on a sterically defined aromatic scaffold makes it a versatile precursor in drug discovery programs. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (5-Bromo-2-methylphenyl)methanamine | PubChemLite[2] |
| CAS Number | 21366765 (for the free base) | PubChemLite[2] |
| Molecular Formula | C8H10BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1] |
| Monoisotopic Mass | 198.99966 Da | [2] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid at room temperature. | Inferred |
| Predicted XlogP | 1.8 | [2] |
The structure consists of a benzylamine core where the phenyl ring is substituted with a bromine atom at position 5 and a methyl group at position 2. This specific arrangement is crucial for its utility in creating targeted molecular structures, such as inhibitors for the sodium-glucose cotransporter 2 (SGLT2).[3]
Spectroscopic and Analytical Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (-CH2-) protons, the primary amine (-NH2) protons, and the methyl (-CH3) protons. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule, including the methyl, methylene, and six unique aromatic carbons.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass is reported as 198.99966 Da.[2]
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Chemical Properties and Reactivity
The reactivity of (5-Bromo-2-methylphenyl)methanamine is dictated by its primary functional groups: the primary amine and the aryl bromide.
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Amine Reactivity: The primary amine is nucleophilic and will readily undergo reactions typical of amines, such as acylation, alkylation, and reductive amination. This functional group is often the site of modification for building out the molecular structure in multi-step syntheses.
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Aryl Bromide Reactivity: The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of diverse substituents onto the aromatic core.
The interplay between these two functional groups allows for sequential and regioselective modifications, making it a valuable synthon.
Caption: Generalized synthetic workflow for the preparation of (5-Bromo-2-methylphenyl)methanamine.
Exemplary Laboratory Protocol
This protocol is a representative procedure adapted from standard organic chemistry methodologies for the reduction of a benzamide.
Objective: To synthesize (5-Bromo-2-methylphenyl)methanamine from 5-Bromo-2-methylbenzamide.
Materials:
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5-Bromo-2-methylbenzamide
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Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl), aqueous solution
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Sodium hydroxide (NaOH), aqueous solution
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Diethyl ether or Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the reducing agent (e.g., LiAlH₄) suspended in anhydrous THF under a nitrogen atmosphere.
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Addition of Amide: A solution of 5-bromo-2-methylbenzamide in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at 0 °C. The rate of addition is controlled to manage the exothermic reaction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
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Workup: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous NaOH solution to precipitate the aluminum salts.
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Extraction: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent like diethyl ether. The organic layers are combined.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.
Applications in Medicinal Chemistry and Drug Development
(5-Bromo-2-methylphenyl)methanamine is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its structure is incorporated into molecules designed to interact with specific biological targets. A prominent example is its use in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. [3]The compound serves as a key fragment for constructing the final complex drug molecule.
For instance, related structures like (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone have been identified as important intermediates in the synthesis of dapagliflozin derivatives. [3]Similarly, the core structure of (5-Bromo-2-methylphenyl)methanamine is a precursor to the C-aryl glucoside portion of canagliflozin. [4][5]
Caption: Role of (5-Bromo-2-methylphenyl)methanamine as a foundational building block in drug synthesis.
Safety, Handling, and Storage
As with any active chemical reagent, proper safety precautions are essential when handling (5-Bromo-2-methylphenyl)methanamine and its hydrochloride salt.
Hazard Identification:
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Skin Irritation: Causes skin irritation (H315). [6][7]* Eye Irritation: Causes serious eye irritation (H319). [6][7]* Respiratory Irritation: May cause respiratory irritation (H335). [6][7] Recommended Handling Procedures:
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Use only in a well-ventilated area, preferably in a chemical fume hood. [8]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]* Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling. [8] Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]* For long-term storage, keeping it under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended to ensure stability. [9]
Conclusion
(5-Bromo-2-methylphenyl)methanamine is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its primary amine and aryl bromide functional groups. This dual functionality allows for its use as a versatile scaffold in the synthesis of complex organic molecules, most notably in the field of medicinal chemistry for the development of novel therapeutics. A thorough understanding of its physical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development.
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